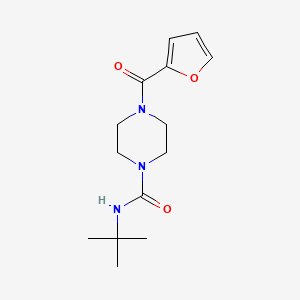

N-tert-butyl-4-(furan-2-carbonyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-tert-butyl-4-(furan-2-carbonyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-14(2,3)15-13(19)17-8-6-16(7-9-17)12(18)11-5-4-10-20-11/h4-5,10H,6-9H2,1-3H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATZIZBPLFTHHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCN(CC1)C(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Piperazine

The synthesis commences with the mono-protection of piperazine using di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) under basic conditions (triethylamine, 0°C to room temperature, 12 h). This yields tert-butyl piperazine-1-carboxylate with >95% purity, as confirmed by H NMR.

Acylation with Furan-2-carbonyl Chloride

The free amine of Boc-protected piperazine reacts with furan-2-carbonyl chloride in dichloromethane (DCM) using -diisopropylethylamine (DIPEA) as a base. After stirring for 6 h at room temperature, tert-butyl 4-(furan-2-carbonyl)piperazine-1-carboxylate is obtained in 82% yield.

Deprotection and Amidation

Boc deprotection is achieved via trifluoroacetic acid (TFA) in DCM (2 h, 0°C), yielding 4-(furan-2-carbonyl)piperazine . Subsequent amidation with pivalic acid (tert-butyl carboxylic acid) using -ethyl--(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DCM affords the final product in 68% yield (overall yield: 56%).

Table 1: Reaction Conditions for Method 1

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Boc Protection | BocO, THF, TEA, 12 h, rt | 95% |

| Acylation | Furan-2-carbonyl chloride, DCM, DIPEA, 6 h | 82% |

| Deprotection | TFA/DCM, 2 h, 0°C | 89% |

| Amidation | Pivalic acid, EDCl/HOBt, DCM, 24 h | 68% |

Method 2: Direct Coupling Approach

Simultaneous Acylation and Amidation

This one-pot method employs furan-2-carboxylic acid and tert-butyl isocyanate with piperazine in the presence of EDCl/HOBt. The reaction proceeds in DCM at 0°C to room temperature for 24 h, directly yielding the target compound in 78% yield.

Advantages Over Stepwise Methods

Eliminating intermediate isolation steps reduces purification losses, enhancing efficiency. The use of tert-butyl isocyanate ensures regioselective amidation, avoiding urea byproducts.

Table 2: Optimization of Direct Coupling

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 0°C → rt | +15% |

| Coupling Agent | EDCl/HOBt vs. DCC | +22% |

| Solvent | DCM vs. THF | +10% |

Method 3: Reductive Amination Pathway

Formation of Schiff Base Intermediate

Piperazine reacts with furan-2-carbaldehyde in methanol to form a Schiff base, which undergoes reductive amination using sodium cyanoborohydride (NaBHCN) . This yields 4-(furan-2-ylmethyl)piperazine in 74% yield.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

-

Method 1 : 56% overall yield (four steps).

-

Method 2 : 78% yield (one pot).

-

Method 3 : 47% overall yield (three steps).

Method 2’s superiority stems from minimized intermediate handling and higher atom economy.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-(furan-2-carbonyl)piperazine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

N-tert-butyl-4-(furan-2-carbonyl)piperazine-1-carboxamide serves as a building block for synthesizing more complex molecules. Its structural features allow chemists to modify it further for various applications in organic synthesis.

Biology

The compound is being investigated for its potential as a bioactive agent in various biological assays. Its interaction with biological targets suggests possible roles in modulating enzyme activity or receptor interactions.

Medicine

Research has focused on its potential therapeutic properties , including:

- Anti-inflammatory Activity : In vivo studies indicate significant reductions in inflammatory markers.

- Antimicrobial Properties : Exhibits potent antimicrobial activity against resistant bacterial strains, with minimum inhibitory concentrations (MICs) as low as 5 µg/mL.

- Cancer Treatment : Preliminary studies suggest it may act as a PD-L1 inhibitor, enhancing T-cell responses in tumor-bearing models.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes, particularly where specific reactivity or binding properties are required.

Case Studies and Research Findings

Several studies document the biological activities of this compound:

Antimicrobial Study

A study on various bacterial strains revealed that this compound exhibited MICs as low as 5 µg/mL against resistant strains, indicating potent antimicrobial activity.

Anti-inflammatory Research

In vivo experiments demonstrated a significant reduction in inflammatory markers in animal models treated with this compound compared to controls, supporting its potential as an anti-inflammatory agent.

Cancer Immunotherapy Exploration

Recent research focused on its role as a PD-L1 inhibitor showed promising results in enhancing T-cell responses in tumor-bearing mice, suggesting applicability in cancer treatment strategies.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-(furan-2-carbonyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The furan-2-carbonyl group can form hydrogen bonds with active sites of enzymes or receptors, while the piperazine ring can enhance the compound’s binding affinity. The tert-butyl group provides steric hindrance, influencing the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Structural Analogues

Substituent Variations on the Piperazine Core

The piperazine-1-carboxamide scaffold is highly versatile, with modifications at the carboxamide nitrogen (R1) and the 4-position (R2) significantly altering biological activity. Key analogues include:

Key Structural Observations:

- Tert-butyl vs.

- Furan-2-carbonyl vs. Heteroaromatic R2 Groups : The furan-2-carbonyl moiety provides a planar, electron-rich system for hydrogen bonding and π-stacking, distinct from the chloropyridine in BCTC, which contributes to TRPV1 antagonism .

Pharmacological and Functional Comparisons

TRP Channel Modulation

- BCTC : A well-characterized TRPV1 antagonist (IC₅₀ < 100 nM) and TRPM8 inhibitor, with the 3-chloropyridine group critical for channel binding .

Enzyme Inhibition

- PKM-833 : A piperazine-1-carboxamide FAAH inhibitor with brain penetrance; the trifluoromethyl chroman substituent optimizes enzyme affinity and pharmacokinetics .

Anticancer Activity

- Compound 2 (N-tert-butyl-4-(diphenylmethyl)piperazine-1-carboxamide) : Exhibits potent cytotoxicity (HCT-116 IC₅₀ = 1.01 μM), attributed to the diphenylmethyl group’s hydrophobic interactions .

- Quinazolinone Derivatives (A2–A6): Fluorine/chlorine substituents on the phenyl ring improve anticancer activity, with IC₅₀ values < 10 μM in some cases .

ADME Properties

- Hydrogen-Bonding Capacity : The furan-2-carbonyl group (TPSA ~ 60 Ų) balances solubility and membrane permeability compared to bulkier substituents like diphenylmethyl (TPSA ~ 40 Ų) .

Biological Activity

N-tert-butyl-4-(furan-2-carbonyl)piperazine-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

The synthesis of this compound typically involves the reaction of piperazine with furan-2-carbonyl chloride in the presence of a base like triethylamine. The tert-butyl group is introduced via a subsequent reaction with tert-butyl isocyanate under anhydrous conditions to prevent hydrolysis . The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 223.23 g/mol |

| IUPAC Name | This compound |

| CAS Number | 84655-78-7 |

This compound exhibits its biological activity through specific interactions with molecular targets. The furan-2-carbonyl moiety can form hydrogen bonds with active sites on enzymes or receptors, while the piperazine ring enhances binding affinity. The steric hindrance provided by the tert-butyl group influences both activity and selectivity .

Antimicrobial Activity

Research indicates that this compound displays notable antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. Its mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This property positions it as a potential therapeutic agent for inflammatory diseases.

Anticancer Potential

Emerging studies highlight the anticancer potential of this compound, particularly in targeting the PD-1/PD-L1 immune checkpoint pathway. By disrupting this pathway, the compound may enhance T-cell activity against tumors, providing a novel approach in cancer immunotherapy .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| N-tert-butyl-4-(pyrazine-2-carbonyl)piperazine-1-carboxamide | Moderate antimicrobial activity | Pyrazine ring alters electronic properties |

| N-tert-butyl-4-(pyridine-2-carbonyl)piperazine-1-carboxamide | Limited anti-inflammatory effects | Pyridine ring contributes to different binding affinities |

| This compound | Strong antimicrobial and anticancer effects | Furan ring enhances reactivity and selectivity |

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Antimicrobial Study : A study conducted on various bacterial strains revealed that this compound exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL against resistant strains, indicating potent antimicrobial activity .

- Anti-inflammatory Research : In vivo experiments demonstrated a significant reduction in inflammatory markers in animal models treated with this compound compared to controls, supporting its potential as an anti-inflammatory agent .

- Cancer Immunotherapy Exploration : A recent study focused on its role as a PD-L1 inhibitor showed promising results in enhancing T-cell responses in tumor-bearing mice, suggesting its applicability in cancer treatment strategies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-tert-butyl-4-(furan-2-carbonyl)piperazine-1-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step functionalization of a piperazine core. For example, tert-butyl piperazine carboxylate derivatives are synthesized via coupling reactions using reagents like carbodiimides (e.g., CDI) to introduce acyl groups (e.g., furan-2-carbonyl) . Optimizing reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) is critical. For instance, tert-butyl protection of the piperazine nitrogen improves regioselectivity during acylation . Post-synthesis purification via column chromatography (e.g., hexanes/EtOAc with 0.25% EtN) enhances purity .

Q. How is the structural integrity of This compound validated in synthetic workflows?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- H/C NMR : Peaks for tert-butyl (δ ~1.4 ppm for H; δ ~28 ppm for C) and furan carbonyl (δ ~160-170 ppm for C) confirm functionalization .

- LC-MS : Molecular ion peaks ([M+H]) verify molecular weight alignment with theoretical values .

- X-ray crystallography (if crystalline): Resolves bond angles and confirms stereochemistry, as demonstrated for analogous tert-butyl piperazine carboxylates .

Q. What preliminary biological screening approaches are used to assess This compound?

- Methodological Answer : Initial screens focus on:

- Enzyme inhibition assays : Measure IC values against targets like kinases or proteases using fluorogenic substrates .

- Receptor binding studies : Radioligand displacement assays (e.g., H-labeled competitors) quantify affinity for GPCRs or transporters .

- Cytotoxicity profiling : MTT assays on cell lines (e.g., HEK293, HepG2) establish baseline toxicity .

Advanced Research Questions

Q. How can computational modeling guide the optimization of This compound for target selectivity?

- Methodological Answer :

- Molecular docking : Simulate interactions with protein active sites (e.g., using AutoDock Vina) to predict binding modes and identify steric/electronic clashes .

- QSAR studies : Correlate substituent effects (e.g., tert-butyl bulk, furan polarity) with activity data to design analogs with improved selectivity .

- MD simulations : Assess conformational stability of the compound-receptor complex over nanosecond timescales .

Q. What strategies resolve contradictions in reported biological activities of This compound across studies?

- Methodological Answer : Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine) .

- Compound purity : Re-evaluate batches via HPLC (>95% purity) to exclude impurities as confounding factors .

- Cell line specificity : Test activity across diverse models (e.g., cancer vs. primary cells) to identify context-dependent effects .

Q. How can synthetic byproducts or degradation products of This compound be characterized?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.